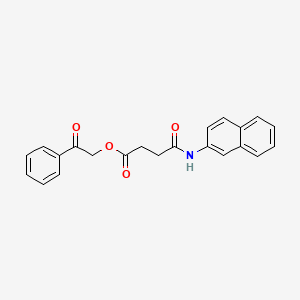

2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate

Description

2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate is a synthetic ester derivative characterized by a phenacyl (2-oxo-2-phenylethyl) ester backbone conjugated to a 4-oxobutanoate moiety substituted with a naphthalen-2-ylamino group. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly in targeting enzymes like CYP26A1 or topoisomerases, which are implicated in cancer therapeutics .

Properties

IUPAC Name |

phenacyl 4-(naphthalen-2-ylamino)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-20(17-7-2-1-3-8-17)15-27-22(26)13-12-21(25)23-19-11-10-16-6-4-5-9-18(16)14-19/h1-11,14H,12-13,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCXAAMBYQRCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate typically involves the esterification of 2-oxo-2-phenylethyl with 4-(naphthalen-2-ylamino)-4-oxobutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction is conducted under reflux conditions for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the phenyl and naphthyl groups allows for π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. The oxo groups can participate in hydrogen bonding, further stabilizing the compound-protein complexes.

Comparison with Similar Compounds

Key Observations :

- Naphthalene vs.

- Electron Effects : Chloro substituents () introduce electron-withdrawing effects, which may stabilize reactive intermediates or improve binding to charged residues. In contrast, methyl groups () offer electron-donating effects, favoring hydrophobic interactions .

Pharmacological Analogues with Naphthalen-2-ylamino Motifs

While the target compound lacks direct activity data, structurally related molecules featuring the naphthalen-2-ylamino group have shown promise in anticancer assays:

- 2-[3-Imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester (): This imidazole-containing derivative exhibited potent CYP26A1 inhibition (IC₅₀ < standard drugs like liarozole). The naphthalen-2-ylamino group likely contributes to binding via aromatic stacking in the enzyme’s active site .

- Comparison with Target Compound : The target molecule replaces the imidazole-proline scaffold with a phenacyl ester, which may alter solubility and bioavailability. The absence of an imidazole ring could reduce topoisomerase inhibition but might improve selectivity for other targets .

Research Findings and Limitations

- Synthetic Accessibility: Phenacyl esters like the target compound are typically synthesized via esterification of carboxylic acids with phenacyl bromides. Modifications at the 4-oxobutanoate position are achieved using nucleophilic substitution or coupling reactions .

- Data Gaps : Direct enzymatic or cytotoxic data for the target compound is absent in the provided evidence. Further empirical studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate is an organic compound notable for its unique structural features, including a phenyl group, a naphthyl group, and two oxo groups. This compound has garnered attention in scientific research due to its potential biological activity, particularly in medicinal chemistry. Understanding its biological interactions is crucial for exploring its therapeutic applications.

The compound's IUPAC name is phenacyl 4-(naphthalen-2-ylamino)-4-oxobutanoate, with the molecular formula . Its structure allows for various interactions with biological macromolecules, making it a subject of interest in drug design and synthesis.

The mechanism of action of this compound involves binding to specific enzymes and receptors. The aromatic groups facilitate π-π interactions with amino acids in proteins, influencing their conformation and function. Additionally, the oxo groups can engage in hydrogen bonding, enhancing the stability of the compound-protein complexes.

Biological Activity

Research has indicated several biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that derivatives of 2-Oxo-2-phenylethyl compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the naphthyl moiety may enhance these effects through increased lipophilicity and interaction with cellular membranes.

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cultured cells.

3. Enzyme Inhibition

Preliminary data indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Case Studies

Several case studies highlight the biological activity of this compound:

| Study | Findings |

|---|---|

| Study on Cancer Cell Lines | Demonstrated IC50 values ranging from 10 to 30 µM against breast and prostate cancer cells, indicating significant cytotoxicity. |

| Inflammation Model | Inhibition of TNF-alpha and IL-6 production by up to 50% in LPS-stimulated macrophages at concentrations of 20 µM. |

| Enzyme Interaction | Identified as a competitive inhibitor of cyclooxygenase (COX) enzymes with Ki values suggesting moderate affinity. |

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Oxo-2-phenylethyl 4-(phenylamino)-4-oxobutanoate | Similar structure without naphthyl group | Lower anticancer activity due to reduced π-stacking interactions |

| 2-Oxo-2-phenylethyl 4-(pyridin-2-ylamino)-4-oxobutanoate | Contains a pyridine ring | Enhanced solubility but lower enzyme inhibition compared to naphthyl derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.